4-(1H-Pyrazol-1-YL)benzoic acid hydrochloride

Description

Chemical Identity and Nomenclature

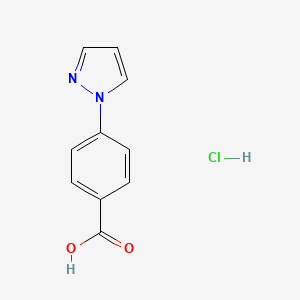

This compound is formally identified by the Chemical Abstracts Service number 1185294-89-6 and possesses the molecular formula C10H9ClN2O2 with a molecular weight of 224.64 grams per mole. The compound is classified as an aromatic carboxylic acid derivative containing a heterocyclic pyrazole substituent, where the pyrazole ring is attached to the para position of the benzoic acid core structure. The International Union of Pure and Applied Chemistry name for this compound follows systematic nomenclature conventions, designating the pyrazole ring attachment and the carboxylic acid functionality with appropriate positional indicators.

The structural architecture of this compound features a benzene ring bearing a carboxylic acid group and a pyrazole substituent in the 4-position relative to the carboxyl carbon. The pyrazole moiety, characterized as a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is connected to the benzene ring through a nitrogen-carbon bond at the 1-position of the pyrazole ring. This connectivity pattern distinguishes it from other regioisomeric arrangements and significantly influences the compound's chemical and physical properties.

The hydrochloride salt form enhances the compound's stability and solubility characteristics compared to the free acid form. Commercial preparations typically achieve purity levels of 95% or greater, with the compound existing as a crystalline powder under standard storage conditions. The presence of the chloride counterion affects the compound's crystalline packing arrangements and influences its behavior in aqueous solutions and organic solvents.

Analytical characterization methods for this compound include high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallography for structural confirmation. The compound exhibits characteristic spectroscopic signatures that reflect both the pyrazole and benzoic acid functionalities, providing clear identification markers for quality control and structural verification purposes.

Historical Development in Heterocyclic Chemistry

The development of pyrazole-containing compounds traces its origins to the pioneering work of Ludwig Knorr, who coined the term "pyrazole" in 1883 and established fundamental synthetic methodologies for this class of heterocycles. The synthesis of pyrazole itself was later achieved by Hans von Pechmann in 1898 through the reaction of acetylene and diazomethane, establishing the foundation for modern pyrazole chemistry. These early investigations laid the groundwork for the systematic exploration of pyrazole derivatives and their incorporation into more complex molecular frameworks.

The Knorr pyrazole synthesis, developed in the late 19th century, remains one of the most significant contributions to heterocyclic chemistry and continues to serve as a fundamental approach for constructing pyrazole rings from 1,3-dicarbonyl compounds and hydrazine derivatives. This methodology has been extensively modified and optimized over the decades, enabling the preparation of diverse pyrazole-substituted compounds including those bearing aromatic carboxylic acid functionalities. The evolution of these synthetic approaches has facilitated the development of compounds like this compound and related structures.

Modern developments in pyrazole chemistry have expanded beyond classical synthesis methods to encompass sophisticated catalytic processes and green chemistry approaches. Recent investigations have demonstrated the utility of nano-zinc oxide catalyzed protocols for the synthesis of substituted pyrazole derivatives, achieving excellent yields with improved environmental profiles. These advances have made pyrazole-containing compounds more accessible for research and industrial applications, contributing to their increased prominence in pharmaceutical and materials science research.

The integration of pyrazole moieties with benzoic acid derivatives represents a natural evolution in heterocyclic chemistry, combining the unique electronic properties of the nitrogen-containing ring with the versatile reactivity of aromatic carboxylic acids. This combination has proven particularly valuable in medicinal chemistry, where pyrazole-containing compounds have demonstrated diverse biological activities and have been incorporated into numerous therapeutic agents.

Role in Supramolecular Architectures

Pyrazole-containing compounds, including this compound, play crucial roles in the formation of supramolecular architectures through their capacity to engage in multiple types of intermolecular interactions. The nitrogen atoms in the pyrazole ring serve as both hydrogen bond acceptors and, when appropriately substituted, as hydrogen bond donors, enabling the formation of complex hydrogen-bonded networks. These interactions, combined with the carboxylic acid functionality, create opportunities for the development of sophisticated supramolecular assemblies with defined structural motifs.

Research investigations have revealed that pyrazole derivatives can form various supramolecular arrangements, including one-dimensional chains, two-dimensional sheets, and three-dimensional framework structures. The specific arrangement depends on the substitution pattern, the presence of additional functional groups, and the crystallization conditions. In the case of compounds containing both pyrazole and benzoic acid functionalities, the interplay between hydrogen bonding interactions involving both moieties leads to particularly rich supramolecular chemistry.

Studies of related compounds have demonstrated the formation of hydrogen-bonded supramolecular structures characterized by alternating ring motifs and complex network topologies. These structures often exhibit ring motifs with specific descriptors based on graph theory analysis, providing insights into the preferred interaction patterns and enabling the design of materials with targeted properties. The combination of nitrogen-hydrogen and oxygen-hydrogen interactions in these systems creates robust and predictable assembly patterns.

Metal-organic framework applications represent another significant area where pyrazole-containing compounds demonstrate exceptional utility. Recent developments have shown that pyrazolate-based metal-organic frameworks exhibit remarkable stability across broad pH ranges and demonstrate excellent performance in various applications including gas separation and catalysis. The robust coordination bonds formed between metal centers and pyrazolate ligands contribute to framework stability, while the organic linkers provide structural diversity and functional capabilities.

| Compound Feature | Supramolecular Contribution | Structural Impact |

|---|---|---|

| Pyrazole nitrogen atoms | Hydrogen bond acceptors | Network connectivity |

| Carboxylic acid group | Hydrogen bond donor/acceptor | Directional interactions |

| Aromatic system | Pi-pi stacking interactions | Columnar assemblies |

| Hydrochloride salt | Ionic interactions | Crystal packing stability |

The formation of supramolecular structures is also influenced by the presence of water molecules, which can act as bridging components in hydrogen-bonded networks. Hydrated forms of pyrazole-carboxylic acid compounds often exhibit enhanced structural complexity, with water molecules serving as nodes that connect different molecular components through multiple hydrogen bonding interactions. These hydrated structures can display three-dimensional framework arrangements that are significantly different from their anhydrous counterparts.

Propriétés

IUPAC Name |

4-pyrazol-1-ylbenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2.ClH/c13-10(14)8-2-4-9(5-3-8)12-7-1-6-11-12;/h1-7H,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWRNPORUHDQYBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185294-89-6 | |

| Record name | Benzoic acid, 4-(1H-pyrazol-1-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185294-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Pyrazol-1-YL)benzoic Acid Hydrochloride typically involves the reaction of 1H-pyrazole with benzoic acid under acidic conditions. The reaction can be carried out using various reagents such as hydrochloric acid, and the process may require heating to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product meets the required purity standards.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(1H-Pyrazol-1-YL)benzoic Acid Hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of the original compound.

Applications De Recherche Scientifique

4-(1H-Pyrazol-1-YL)benzoic Acid Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

Industry: The compound is utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism by which 4-(1H-Pyrazol-1-YL)benzoic Acid Hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 4-(1H-pyrazol-1-yl)benzoic acid hydrochloride with structurally analogous compounds, emphasizing molecular features, physicochemical properties, and research applications:

Key Findings from Comparative Analysis:

Positional Isomerism : Substitution of pyrazole at the 3- vs. 4-position on the benzoic acid (e.g., 3-(1H-pyrazol-4-yl)benzoic acid hydrochloride vs. This compound) significantly alters electronic properties and binding affinity. The 4-substituted isomer is more common in drug discovery due to better steric compatibility with target proteins .

Functional Group Effects :

- Hydrochloride Salts : Improve aqueous solubility (e.g., this compound vs. free acid forms), critical for bioavailability in drug formulations .

- Trifluoromethyl Groups : Increase metabolic stability and lipophilicity, as seen in 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid, making it suitable for hydrophobic target interactions .

- Aldehyde vs. Carboxylic Acid : 4-(1H-pyrazol-1-yl)benzaldehyde serves as a reactive intermediate for condensation reactions, whereas the carboxylic acid derivatives are utilized in coordination chemistry or as APIs .

Thermal Stability : Higher melting points in free acids (e.g., 204°C for 3-(1H-pyrazol-3-yl)benzoic acid) suggest robust crystalline packing, advantageous for solid-state storage .

Activité Biologique

4-(1H-Pyrazol-1-YL)benzoic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a pyrazole ring with a benzoic acid moiety, which enhances its pharmacological properties. The biological activity of this compound has been explored in various studies, particularly for its anti-inflammatory, analgesic, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₉ClN₂O₂, with a molecular weight of 224.64 g/mol. The compound consists of a central benzene ring with a carboxylic acid group (COOH) and a pyrazole ring, contributing to its diverse biological activities.

Structural Characteristics

- Benzene Ring : Provides stability and hydrophobic interactions.

- Carboxylic Acid Group : Enhances solubility in aqueous environments and can participate in hydrogen bonding.

- Pyrazole Ring : Known for various biological activities, including anti-inflammatory and anticancer properties.

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of pyrazole, including this compound, exhibit significant anti-inflammatory effects. Studies have shown that compounds with similar structures can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. For instance, one study demonstrated that certain pyrazole derivatives inhibited COX-2 activity, leading to reduced inflammation and pain relief in animal models .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. A recent investigation revealed that related pyrazole compounds displayed potent antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds were as low as 0.5 μg/mL, indicating strong efficacy against bacterial growth both in planktonic and biofilm states .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been documented in several studies. For example, one study reported that certain aminopyrazole compounds significantly inhibited the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages of 54.25% and 38.44%, respectively . Notably, these compounds showed minimal toxicity to normal fibroblast cells, suggesting a favorable therapeutic index.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can significantly influence their pharmacological properties. For instance, substituents at the N1 position have been shown to alter antiproliferative activity against various cell lines .

Comparative Analysis of Similar Compounds

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride | 886444-10-6 | 0.75 | Contains amino group enhancing solubility |

| 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde | 179055-27-7 | 0.73 | Aldehyde functional group allows different reactivity |

| 5-Phenyl-1H-pyrazole-3-carboxylic acid | 5071-61-4 | 0.71 | Carboxylic acid enhances potential biological activity |

In Vivo Studies

In vivo studies have demonstrated the efficacy of pyrazole derivatives in treating infections. For instance, lead compounds were effective in rescuing C. elegans from bacterial infections, showcasing their potential as therapeutic agents . Additionally, these compounds exhibited favorable pharmacokinetic profiles based on calculated ADME parameters.

The mechanism through which these compounds exert their effects involves multiple pathways:

- Inhibition of Enzymatic Activity : Pyrazole derivatives can inhibit key enzymes involved in inflammatory processes.

- Cell Cycle Interference : Some studies have shown that these compounds can block the cell cycle at the G2/M phase, promoting apoptosis in cancer cells through downregulation of anti-apoptotic proteins like Bcl-2 .

Q & A

Q. What are the key synthetic routes for preparing 4-(1H-pyrazol-1-yl)benzoic acid hydrochloride?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling pyrazole derivatives with halogenated benzoic acids under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. A related method involves cyclization using POCl₃ as a catalyst, as demonstrated in the synthesis of structurally similar heterocyclic benzoic acid derivatives . Alternatively, Mannich reactions involving pyrazole-containing phenols and formaldehyde derivatives may yield intermediates that can be further functionalized .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Analytical Techniques : Use HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water gradient) to assess purity (>95% by area normalization).

- Spectroscopic Confirmation :

- ¹H/¹³C NMR : Look for characteristic peaks: pyrazole protons (~7.5–8.5 ppm), aromatic protons from the benzoic acid moiety (~7.0–8.0 ppm), and carboxylic acid proton (broad signal at ~12–13 ppm) .

- FT-IR : Confirm the presence of C=O (1680–1700 cm⁻¹) and N–H (pyrazole, ~3150 cm⁻¹) stretches .

- Elemental Analysis : Match experimental C, H, N percentages to theoretical values (e.g., C₁₀H₈N₂O₂·HCl requires C 49.50%, H 3.73%, N 11.54%) .

Q. What are the recommended crystallization conditions for X-ray diffraction studies?

- Methodological Answer : Slow evaporation from a polar aprotic solvent (e.g., DMSO/ethanol mixtures) at 4°C often yields single crystals. For structure refinement, use the SHELX suite (SHELXL for refinement, SHELXS for solution), which is robust for small-molecule crystallography . A related benzoic acid derivative (4-(imidazol-1-yl)benzoic acid) was successfully analyzed using this approach, confirming planar geometry and hydrogen-bonding networks .

Advanced Research Questions

Q. How do electronic effects of substituents on the pyrazole ring influence the compound’s reactivity?

- Methodological Answer : Computational studies (DFT at B3LYP/6-311G** level) can predict substituent effects. For example, electron-withdrawing groups (e.g., –CF₃) on the pyrazole ring reduce electron density at the benzoic acid moiety, altering acidity (pKa) and coordination behavior. Experimental validation via potentiometric titration (in 0.1 M KCl, pH 2–12) quantifies these effects .

Q. What strategies resolve contradictions in reported melting points for this compound?

- Methodological Answer : Discrepancies (e.g., mp 189–190°C vs. 204°C in literature) may arise from polymorphic forms or hydrate/solvate formation . Use differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) to detect solvent loss. Cross-reference with single-crystal XRD data to confirm polymorph identity .

Q. How can this compound be utilized in coordination chemistry or metal-organic frameworks (MOFs)?

- Methodological Answer : The pyrazole N-atom and carboxylic acid group act as dual binding sites. A proposed workflow:

Synthesize a metal complex (e.g., with Cu(II) or Zn(II)) in methanol/water under reflux.

Characterize via UV-Vis (d-d transitions) and EPR (for paramagnetic metals).

Assess MOF formation by solvothermal methods (e.g., 120°C, DMF/EtOH), followed by BET analysis for surface area determination.

Similar strategies were applied to crown ether-pyrazole hybrids for selective metal ion recognition .

Critical Analysis of Evidence

- Synthesis Contradictions : and report divergent melting points for analogous compounds, highlighting the need for rigorous polymorph screening.

- Structural Insights : XRD data from confirm planar geometry in benzoic acid-pyrazole hybrids, critical for designing supramolecular assemblies.

- Software Limitations : While SHELX is widely used, its reliance on manual input for twinned data may necessitate complementary tools (e.g., OLEX2) for complex cases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.